

Application Notes and Protocols for IAG933 in 3D Organoid Culture Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IAG933

Cat. No.: B10862049

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAG933 is a potent and selective small molecule inhibitor that directly targets the protein-protein interaction between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) transcription factors.[1][2] This interaction is a critical downstream nodal point of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[3][4] Dysregulation of the Hippo pathway, leading to the activation of YAP/TAZ-TEAD, is a key driver in the development and progression of various cancers.[3][4] **IAG933** disrupts the YAP/TAZ-TEAD complex, leading to the eviction of YAP from chromatin, suppression of TEAD-driven transcription, and subsequent induction of cancer cell death.[2][5]

These application notes provide a comprehensive guide for utilizing **IAG933** in 3D organoid culture systems. Organoids, which are self-organizing 3D structures derived from stem cells, more closely recapitulate the complex architecture and physiology of in vivo tumors compared to traditional 2D cell cultures.[6][7] This makes them a valuable tool for preclinical drug evaluation and personalized medicine. The following protocols are designed to assist researchers in assessing the efficacy of **IAG933** in patient-derived or cell-line-derived tumor organoids.

Data Presentation

IAG933 In Vitro Activity

The following table summarizes the reported in vitro activity of **IAG933** in various cancer cell lines. This data can be used as a reference for designing dose-response studies in 3D organoid models.

Cell Line	Cancer Type	Assay Type	IC50/GI50 (nM)	Reference
MSTO-211H	Mesothelioma	TEAD Target Gene Inhibition (IC50)	11 - 26	[1] [8]
NCI-H226	Mesothelioma	TEAD Target Gene Inhibition (IC50)	11 - 26	[1] [8]
Mesothelioma cell lines	Mesothelioma	Anti-proliferative (GI50)	13 - 91	[1]
NCI-H2052	Mesothelioma	Anti-proliferative (GI50)	41	[1]
NCI-H2052	Mesothelioma	YAP Reporter Gene Inhibition (IC50)	48	[1]
Avi-human TEAD4	Biochemical Assay	Biochemical Inhibition (IC50)	9	[1]

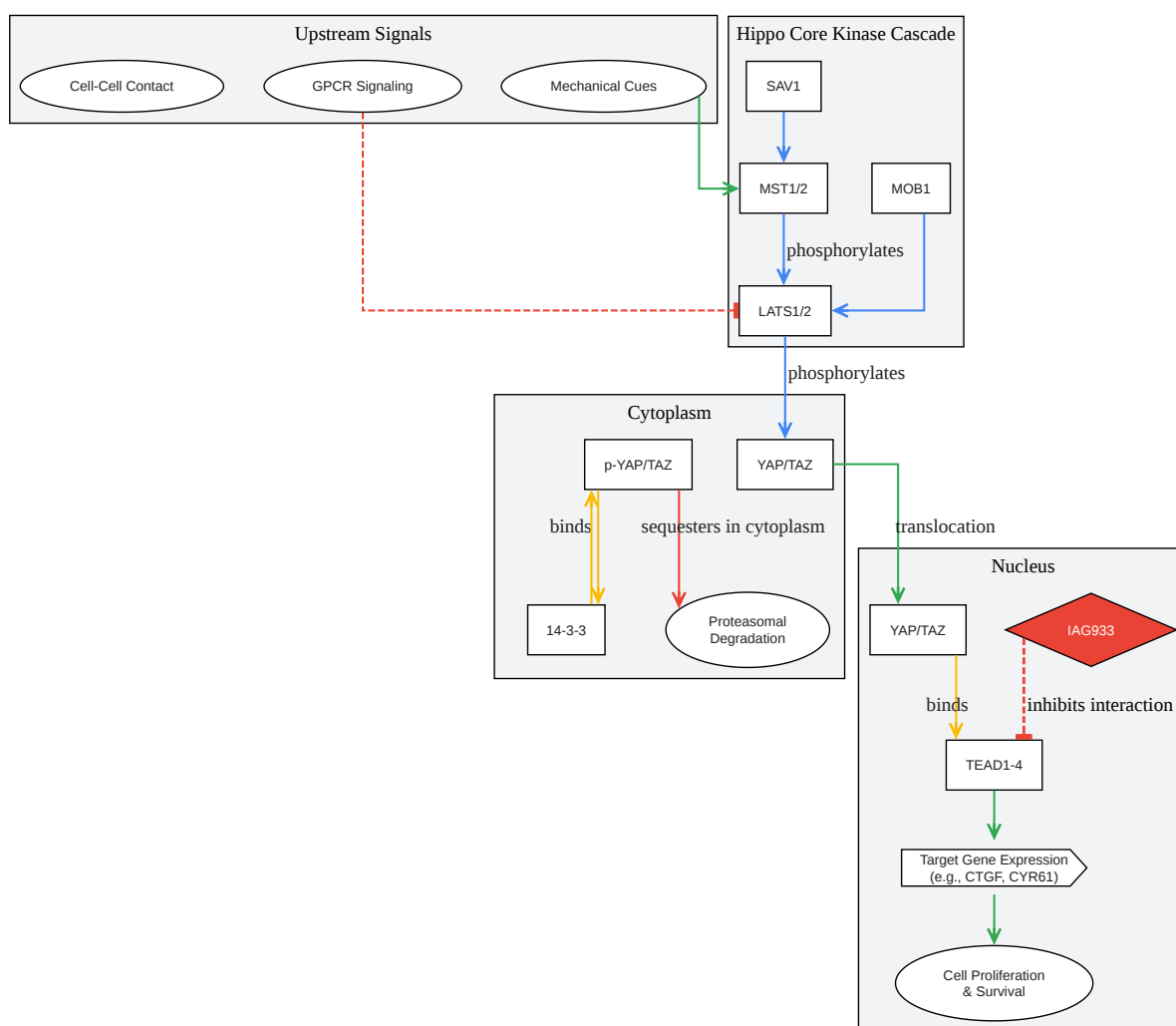
IAG933 In Vivo Activity

The following table provides a summary of the in vivo efficacy of **IAG933** in xenograft models. This information can be useful for contextualizing the results from organoid studies.

Model System	Dosing Schedule	Outcome	Reference
MSTO-211H Mouse Xenograft	30-240 mg/kg, i.g., once a day, 28 days	Dose-dependent anti- tumor effect, apoptosis promotion	[1]
MSTO-211H Rat Xenograft	3-30 mg/kg, i.g., once a day, 2 weeks	Tumor regression	[1]
Orthotopic Mesothelioma Mouse Xenograft	Daily treatment	Complete tumor regression at well- tolerated doses	[9]

Mandatory Visualizations

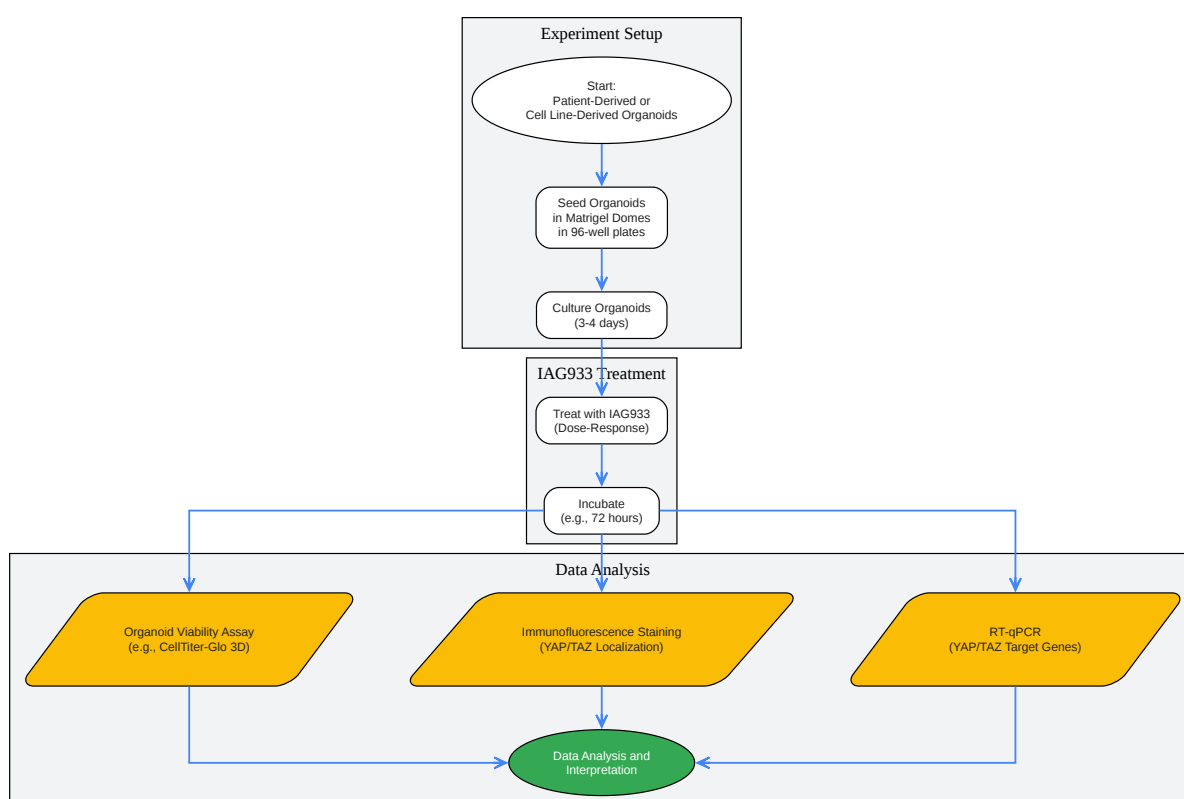
Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: The Hippo Signaling Pathway and the Mechanism of Action of **IAG933**.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for **IAG933** Treatment in 3D Organoid Cultures.

Experimental Protocols

Protocol 1: 3D Organoid Culture and **IAG933** Treatment

This protocol outlines the general steps for culturing tumor organoids and treating them with **IAG933**. Specific media formulations and culture conditions should be optimized based on the organoid type.

Materials:

- Patient-derived or cell line-derived tumor organoids
- Basement membrane matrix (e.g., Matrigel®)
- Organoid culture medium (specific to the organoid type)
- **IAG933** (dissolved in a suitable solvent, e.g., DMSO)
- 96-well flat-bottom plates
- Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

- **Organoid Seeding:** a. Thaw and expand organoids according to standard protocols. b. Harvest and dissociate organoids into small fragments or single cells. c. Resuspend the organoid fragments/cells in the basement membrane matrix on ice. d. Plate 25-50 µL domes of the organoid-matrix suspension into the center of each well of a pre-warmed 96-well plate. e. Incubate the plate at 37°C for 15-30 minutes to allow the matrix to solidify. f. Gently add 100 µL of pre-warmed organoid culture medium to each well. g. Culture the organoids for 3-4 days to allow for their formation and growth.
- **IAG933 Preparation and Treatment:** a. Prepare a stock solution of **IAG933** in a suitable solvent (e.g., 10 mM in DMSO). b. On the day of treatment, prepare serial dilutions of **IAG933** in organoid culture medium to achieve the desired final concentrations. A suggested starting range, based on 2D cell line data, is 1 nM to 10 µM. c. Include a vehicle control

(medium with the same concentration of solvent as the highest **IAG933** concentration). d. Carefully remove the old medium from the organoid cultures. e. Add 100 μ L of the **IAG933**-containing medium or vehicle control to the respective wells. f. Incubate the plates for the desired treatment duration (e.g., 72 hours). For longer-term studies, the medium with fresh **IAG933** can be replaced every 2-3 days.

Protocol 2: Organoid Viability Assessment (CellTiter-Glo® 3D Assay)

This protocol describes how to measure organoid viability based on ATP content, a marker of metabolically active cells.

Materials:

- **IAG933**-treated organoids in a 96-well plate
- CellTiter-Glo® 3D Cell Viability Assay reagent
- Opaque-walled 96-well plates
- Plate shaker
- Luminometer

Procedure:

- Remove the 96-well plate containing the treated organoids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well (e.g., 100 μ L).
- Place the plate on a plate shaker for 5 minutes at a speed sufficient to induce vortexing to aid in cell lysis.
- Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

- Transfer the contents of each well to an opaque-walled 96-well plate to minimize luminescence signal cross-talk.
- Measure the luminescence using a plate-reading luminometer.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Immunofluorescence Staining for YAP/TAZ Localization

This protocol allows for the visualization of YAP/TAZ subcellular localization in response to **IAG933** treatment.

Materials:

- **IAG933**-treated organoids in chamber slides or 96-well plates
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal donkey serum in PBS with 0.1% Triton X-100)
- Primary antibodies against YAP and/or TAZ
- Fluorescently-conjugated secondary antibodies
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium
- Confocal microscope

Procedure:

- **Fixation and Permeabilization:** a. Carefully remove the medium and wash the organoids twice with PBS. b. Fix the organoids with 4% PFA for 20-30 minutes at room temperature. c. Wash the organoids three times with PBS. d. Permeabilize with 0.5% Triton X-100 in PBS for 15-20 minutes at room temperature. e. Wash three times with PBS.
- **Blocking and Antibody Staining:** a. Block non-specific antibody binding with blocking buffer for 1-2 hours at room temperature. b. Incubate the organoids with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the organoids three times with PBS containing 0.1% Triton X-100. d. Incubate with the appropriate fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light. e. Wash three times with PBS containing 0.1% Triton X-100.
- **Counterstaining and Mounting:** a. Counterstain the nuclei with DAPI for 10-15 minutes at room temperature. b. Wash twice with PBS. c. Mount the organoids with antifade mounting medium. d. Image the organoids using a confocal microscope to assess the nuclear and cytoplasmic localization of YAP/TAZ.

Protocol 4: Gene Expression Analysis of YAP/TAZ Target Genes by RT-qPCR

This protocol is for quantifying the mRNA expression levels of YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1) to assess the downstream effects of **IAG933**.

Materials:

- **IAG933**-treated organoids
- RNA lysis buffer (e.g., TRIzol)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

- Real-time PCR system

Procedure:

- RNA Extraction: a. Harvest the treated organoids and lyse them in RNA lysis buffer. b. Extract total RNA using an RNA extraction kit according to the manufacturer's instructions. c. Quantify the RNA concentration and assess its purity.
- cDNA Synthesis: a. Synthesize cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's protocol.
- Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes. b. Perform the qPCR reaction using a real-time PCR system. c. Analyze the data using the $\Delta\Delta C_t$ method to determine the relative expression of the target genes, normalized to the housekeeping gene and relative to the vehicle-treated control.^{[10][11]}

Disclaimer

These protocols provide a general framework for using **IAG933** in 3D organoid cultures. Researchers should optimize the specific conditions, such as cell seeding density, treatment duration, and **IAG933** concentrations, for their particular organoid models and experimental goals. It is important to note that as of October 2025, the enrollment in the phase 1 clinical trial for **IAG933** was halted due to a lack of efficacy.^[2] This information should be considered when designing and interpreting experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. IAG933 - Wikipedia [en.wikipedia.org]

- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 5. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]
- 9. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]
- 10. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for IAG933 in 3D Organoid Culture Systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10862049#using-iag933-in-3d-organoid-culture-systems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com